An In-depth Technical Guide to 1-(2-Bromoethyl)-4-methylbenzene: Synthesis, Properties, and Applications
An In-depth Technical Guide to 1-(2-Bromoethyl)-4-methylbenzene: Synthesis, Properties, and Applications
Prepared by: Gemini, Senior Application Scientist
Introduction
1-(2-Bromoethyl)-4-methylbenzene, also known by synonyms such as 4-methylphenethyl bromide and p-(2-bromoethyl)toluene, is a substituted aromatic alkyl halide of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science.[1][2] Its molecular structure, featuring a p-substituted toluene ring connected to a primary bromoethyl group, provides a versatile scaffold for chemical modification. The CAS Registry Number for this compound is 6529-51-7 .[1][2][3]
This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development. It will detail the compound's physicochemical properties, outline a robust synthetic protocol, explore its chemical reactivity with mechanistic insight, discuss its applications as a key building block, and provide essential safety and handling information. The strategic importance of this molecule lies in its ability to introduce the 4-methylphenethyl moiety into larger, more complex structures, a common motif in pharmacologically active compounds.[4][5]
Physicochemical and Spectroscopic Data
The physical and chemical properties of 1-(2-Bromoethyl)-4-methylbenzene are critical for its handling, reaction setup, and purification. These properties are summarized in the table below. The compound presents as a liquid at room temperature.[1][6]
| Property | Value | Source(s) |
| CAS Number | 6529-51-7 | [1][2][3][6] |
| Molecular Formula | C₉H₁₁Br | [1][2][7][8] |
| Molecular Weight | 199.09 g/mol | [1][2][7][8] |
| Appearance | Liquid | [1] |
| Boiling Point | 100-101 °C @ 9 mmHg | [6][7] |
| Density | 1.306 g/mL at 25 °C | [6][7] |
| Refractive Index (n²⁰/D) | 1.550 | [6][7] |
| Flash Point | 110 °C (230 °F) - closed cup | [6][7] |
| InChI Key | IAZCKSJRRRXZEY-UHFFFAOYSA-N | [2][6] |
Synthesis and Reactivity
Synthetic Approach: Bromination of 2-(p-Tolyl)ethanol
The most direct and reliable method for synthesizing 1-(2-bromoethyl)-4-methylbenzene is via the nucleophilic substitution of the corresponding primary alcohol, 2-(p-tolyl)ethanol (also known as 4-methylphenethyl alcohol).[4][9] Reagents like phosphorus tribromide (PBr₃) are exceptionally well-suited for this transformation.[2][10][11]
The rationale for choosing PBr₃ over other brominating agents, such as concentrated hydrobromic acid (HBr), is twofold. First, PBr₃ provides milder reaction conditions and avoids the strongly acidic environment of HBr, which can lead to side reactions. Second, and more importantly, the mechanism of action with PBr₃ on primary alcohols proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) pathway, which reliably prevents carbocation rearrangements that can occur under Sₙ1 conditions.[2][11] The alcohol's hydroxyl group is a poor leaving group, but its reaction with PBr₃ converts it into an excellent phosphite leaving group, facilitating a backside attack by the bromide ion.[12]
Workflow for Synthesis of 1-(2-Bromoethyl)-4-methylbenzene
Caption: A typical experimental workflow for the synthesis of 1-(2-Bromoethyl)-4-methylbenzene.
Core Reactivity: Nucleophilic Substitution
The primary locus of reactivity for 1-(2-bromoethyl)-4-methylbenzene is the electrophilic carbon atom bonded to the bromine. As a primary alkyl halide, it is an excellent substrate for Sₙ2 reactions.[1] In this mechanism, a nucleophile attacks the carbon atom from the side opposite to the bromine atom (backside attack), leading to a concerted displacement of the bromide leaving group.[2]
This reactivity makes it a valuable electrophile for forming new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, enabling the straightforward attachment of the 4-methylphenethyl group to a wide range of molecular scaffolds.
Mechanism of Sₙ2 Reaction
Caption: The concerted Sₙ2 mechanism for nucleophilic substitution on 1-(2-Bromoethyl)-4-methylbenzene.
Applications in Research and Drug Development
While organic synthesis is often a rate-limiting factor in drug discovery, the use of versatile building blocks like 1-(2-bromoethyl)-4-methylbenzene can significantly accelerate the process.[13] This reagent is an ideal precursor for introducing the 4-methylphenethyl group, which can be a critical pharmacophore or a modifying group to optimize a lead compound's properties.
The value of this moiety in medicinal chemistry stems from several factors:
-
Lipophilicity Modulation : The tolyl group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.
-
Metabolic Stability : The ethyl linker and the methyl group can influence how a drug is metabolized, potentially blocking sites of oxidation and increasing the drug's half-life.
-
Scaffold for Further Functionalization : The aromatic ring can be further modified through electrophilic aromatic substitution if required in later synthetic steps.
Its application spans the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[14] For example, it can be reacted with amines, phenols, thiols, or carbanions to construct the core structures of diverse molecular classes, contributing to the development of novel therapeutics.[4][15]
Safety and Handling
1-(2-Bromoethyl)-4-methylbenzene is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards : The compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[6] It may also cause respiratory irritation.[6]
-
Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. A face shield is recommended when handling larger quantities.[6]
-
Handling : Avoid contact with skin, eyes, and clothing. Do not inhale vapors or mists. Handle under an inert atmosphere (e.g., nitrogen or argon) as it may be moisture-sensitive.[10]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[6][10]
-
First Aid :
-
Skin Contact : Immediately wash off with plenty of soap and water. Seek medical attention if irritation persists.
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor immediately.
-
Inhalation : Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]
-
Detailed Experimental Protocol
Synthesis of 1-(2-Bromoethyl)-4-methylbenzene from 2-(p-Tolyl)ethanol
This protocol describes a standard laboratory procedure for the conversion of a primary alcohol to the corresponding alkyl bromide using phosphorus tribromide.
Materials and Equipment:
-
2-(p-Tolyl)ethanol (1.0 eq)
-
Phosphorus tribromide (PBr₃, 0.4 eq)
-
Anhydrous diethyl ether
-
Pyridine (optional, 0.1 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser
-
Ice bath
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup : Under an inert atmosphere (nitrogen or argon), charge a dry round-bottom flask equipped with a magnetic stir bar with 2-(p-tolyl)ethanol (1.0 eq) and anhydrous diethyl ether (approx. 5 mL per gram of alcohol). If desired, add a small amount of pyridine (0.1 eq) to scavenge the HBr byproduct.
-
Cooling : Cool the stirred solution to 0 °C using an ice-water bath.
-
Addition of PBr₃ : Slowly add phosphorus tribromide (0.4 eq) dropwise to the cooled solution via a dropping funnel over 20-30 minutes. An exothermic reaction may be observed; maintain the internal temperature below 10 °C.
-
Reaction : After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching : Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by carefully adding crushed ice or cold water.
-
Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether.
-
Washing : Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification : Purify the resulting crude oil by vacuum distillation to yield 1-(2-bromoethyl)-4-methylbenzene as a clear liquid.
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Nucleophilic Aromatic Substitution: Introduction and Addition-Elimination Mechanism. YouTube. Available at: [Link]
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Can (2-Bromoethyl)Benzene Be Used In Pharmaceutical Manufacturing? BLOOM TECH. Available at: [Link]
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What Happens When You Add PBr3 to an Alcohol? YouTube. Available at: [Link]
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What happens when ethanol reacts withPBr3. EMBIBE. Available at: [Link]
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What is the mechanism for ethanol reaction with PBr3? Quora. Available at: [Link]
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What are common reactions involving (2-Bromoethyl)benzene? Knowledge - Bloom Tech. Available at: [Link]
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Organic synthesis toward small-molecule probes and drugs. PMC - PubMed Central. Available at: [Link]
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